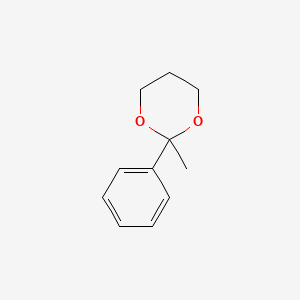

2-Methyl-2-phenyl-1,3-dioxane

Beschreibung

2-Methyl-2-phenyl-1,3-dioxane is a six-membered cyclic acetal with methyl and phenyl substituents at the 2-position of the 1,3-dioxane ring. Its molecular formula is C₁₁H₁₄O₂, and it exhibits unique conformational behavior due to the steric and electronic effects of its substituents.

Eigenschaften

CAS-Nummer |

878-57-9 |

|---|---|

Molekularformel |

C11H14O2 |

Molekulargewicht |

178.23 g/mol |

IUPAC-Name |

2-methyl-2-phenyl-1,3-dioxane |

InChI |

InChI=1S/C11H14O2/c1-11(12-8-5-9-13-11)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3 |

InChI-Schlüssel |

LRWANTYTQLCKAR-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(OCCCO1)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Methyl-2-phenyl-1,3-dioxane can be synthesized through the reaction of 1,3-propanediol with benzaldehyde in the presence of an acid catalyst. The reaction typically involves refluxing the mixture in an organic solvent, such as toluene, to facilitate the formation of the dioxane ring. The use of a Dean-Stark apparatus helps in the continuous removal of water, driving the equilibrium towards the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves similar principles but is optimized for large-scale synthesis. Advanced techniques such as continuous flow reactors and automated systems are employed to ensure consistent quality and yield. The choice of catalysts and solvents is also optimized to minimize by-products and enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methyl-2-phenyl-1,3-dioxane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as nickel (Ni) or rhodium (Rh).

Substitution: Nucleophilic substitution reactions can be performed using organometallic reagents like Grignard reagents (RMgX) or organolithium reagents (RLi).

Major Products Formed:

Oxidation: The oxidation of this compound can yield phenylglyoxal and other oxidized derivatives.

Reduction: Reduction reactions can produce this compound derivatives with reduced functional groups.

Substitution: Substitution reactions can lead to the formation of various substituted dioxanes, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Methyl-2-phenyl-1,3-dioxane has several applications in scientific research, including:

Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

Industry: It is utilized in the production of polymers and other industrial chemicals.

Wirkmechanismus

2-Methyl-2-phenyl-1,3-dioxane is similar to other dioxanes and dioxolanes, but its unique substitution pattern gives it distinct properties. For example, 1,3-dioxane and 1,3-dioxolane are structurally related but lack the phenyl and methyl groups present in this compound. These differences can influence reactivity, stability, and biological activity.

Vergleich Mit ähnlichen Verbindungen

Data Table: Key Properties of Selected Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.